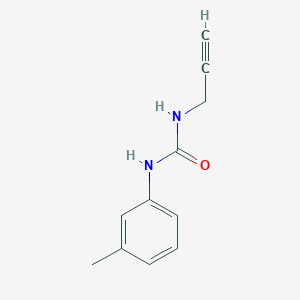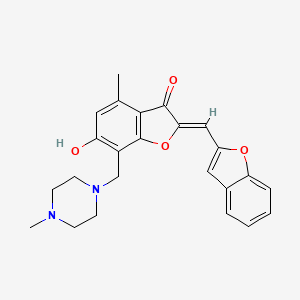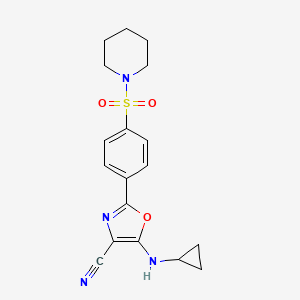![molecular formula C16H12BrClFNO3 B2537097 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate CAS No. 1794916-54-3](/img/structure/B2537097.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a bromophenyl group, and a chlorofluorobenzoate group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve several steps including carbamoylation, bromination, and esterification . Carbamoylation is a process that introduces a carbamoyl group into a molecule . Bromination is a type of halogenation that introduces a bromine atom . Esterification is a reaction that forms an ester from a carboxylic acid and an alcohol .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, the bromine atom might be replaced by other groups in a substitution reaction . The carbamoyl group might react with amines or alcohols to form ureas or esters, respectively .Applications De Recherche Scientifique
Organic Electronics and Material Science
Research indicates that halogenated compounds, such as those with bromo-, chloro-, and fluoro- substitutions, have been applied in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) to significantly improve its conductivity. This modification is crucial for developing high-efficiency, ITO-free organic solar cells. The treatment with halobenzoic acids results in a material that exhibits low sheet resistance and high transparency, comparable to traditional indium tin oxide (ITO) anodes, showcasing its potential in renewable energy technologies (Tan et al., 2016).
Antimicrobial and Antifungal Applications
Synthesis of compounds with substituted fluorophenyl groups has been shown to possess significant antimicrobial activities. These activities have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species, indicating the potential of halogenated phenyl compounds in pharmaceutical applications and drug development (Saeed et al., 2010).
Molecular Docking and Biomedical Applications
Compounds with specific structural features, including bromophenyl and fluorobenzyl groups, have been synthesized and assessed for their potential in biomedical applications through molecular docking studies. These studies suggest their relevance in regulating inflammatory diseases, highlighting the significance of such compounds in medicinal chemistry and drug design (Ryzhkova et al., 2020).
Chemical Synthesis and Ligand Development
Research on halogenated compounds also extends to the synthesis of complex molecules for use as ligands in the development of new materials. For instance, the synthesis of polycarbazole copolymers from 3-(4-fluorobenzoyl)carbazole for applications in electronic devices demonstrates the versatility of such compounds in creating new materials with desirable electronic and optical properties (Liu et al., 2010).
Mécanisme D'action
Target of Action
The target of a compound is usually a protein (like an enzyme or receptor) that the compound interacts with to exert its effects. The nature of this interaction can vary - the compound might inhibit the protein’s function, enhance it, or modify it in some other way .
Mode of Action
This refers to how the compound interacts with its target. For example, it might bind to a specific site on the target protein, altering its shape and thereby its function .
Biochemical Pathways
When a compound interacts with its target, it can affect various biochemical pathways. This could lead to a cascade of effects at the cellular level, influencing processes like cell growth, signal transduction, or gene expression .
Pharmacokinetics
This encompasses how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence a drug’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
This is the ultimate effect of the compound at the molecular and cellular levels. It’s the sum of the compound’s interactions with its target, the biochemical pathways it affects, and its pharmacokinetic properties .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These can include temperature, pH, the presence of other molecules, and more .
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFNO3/c17-12-4-1-10(2-5-12)8-20-15(21)9-23-16(22)11-3-6-14(19)13(18)7-11/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQWUYUKQHWGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2537018.png)
![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)
![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

